4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride

説明

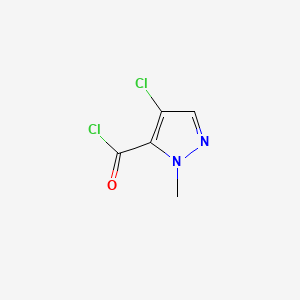

4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride (CAS: 157142-50-2) is a pyrazole-derived acyl chloride with a molecular formula of C₅H₃Cl₂N₂O and a molecular weight of 177.95 g/mol. Its structure features a methyl group at the 1-position, a chlorine atom at the 4-position, and a reactive carbonyl chloride group at the 5-position of the pyrazole ring . This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its high reactivity, enabling nucleophilic substitutions and cross-coupling reactions.

特性

IUPAC Name |

4-chloro-2-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUBRBFBPOSJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663117 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157142-50-2 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

化学反応の分析

Types of Reactions: 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Acylation Reactions: The carbonyl chloride group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Catalysts: Often used to facilitate the reactions, such as Lewis acids.

Major Products:

Esters and Amides: Formed from the reaction with alcohols and amines.

Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

科学的研究の応用

4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. This reactivity is crucial for its role in organic synthesis and the development of new compounds .

類似化合物との比較

Structural Isomers: Positional Variations

Positional isomers of the target compound differ in substituent placement, significantly altering reactivity and applications:

Key Insight : The position of the carbonyl chloride group (3 vs. 5) influences electrophilic reactivity. For example, the 5-COCl isomer is more sterically accessible for nucleophilic attacks compared to the 3-COCl analog .

Functional Group Variants

Pyrazole derivatives with alternative functional groups exhibit distinct chemical behaviors:

Key Insight : Acyl chlorides (e.g., the target compound) are far more reactive than aldehydes or esters, making them superior for rapid derivatization. However, aldehydes and esters offer better stability for storage and controlled reactions .

Aromatic Substitution Derivatives

Key Insight : The phenyl group in this derivative increases molecular weight and lipophilicity, favoring applications in medicinal chemistry (e.g., kinase inhibitors) .

生物活性

4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride is a pyrazole derivative characterized by its unique chemical structure, which includes a chloro substituent and a carbonyl chloride functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 193.03 g/mol. The structure features a five-membered pyrazole ring with two nitrogen atoms and a carbonyl chloride group, which enhances its reactivity in synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆Cl₂N₂O |

| Molecular Weight | 193.03 g/mol |

| Functional Groups | Chloro, Carbonyl Chloride |

Biological Activity

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have not been extensively documented; however, related compounds provide insights into its potential effects.

Anticancer Activity :

Studies on similar pyrazole derivatives have shown that they can induce apoptosis in cancer cells. For instance, certain pyrazole derivatives were reported to inhibit cell proliferation by affecting the cell cycle and activating apoptotic pathways.

Antimicrobial Effects :

Pyrazoles have been explored for their antimicrobial properties. A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives indicated significant antifungal activity against various phytopathogenic fungi . While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy.

Case Studies

-

Antifungal Activity :

A series of pyrazole derivatives were synthesized and tested for antifungal activity, demonstrating effective inhibition against several fungal strains. The structure-activity relationship (SAR) indicated that modifications at the pyrazole ring could enhance antifungal potency . -

Anticancer Mechanisms :

Research on related pyrazoles demonstrated their ability to disrupt the cell cycle in cancer cells, particularly through the activation of p27 levels and induction of apoptosis. This suggests that this compound may exhibit similar mechanisms.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, allowing for controlled production with high purity levels. Its applications extend beyond pharmaceuticals into agriculture as potential pesticides or herbicides due to the bioactive nature of pyrazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。